

Application Notes and Protocols for the In Vitro Reconstitution of Achromobactin Biosynthesis

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Compound of Interest

Compound Name: *Achromobactin*

Cat. No.: *B1264253*

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Introduction

Achromobactin is a siderophore produced by various bacteria, including the opportunistic pathogen *Acinetobacter baumannii*, to acquire iron, an essential nutrient for growth and virulence. The biosynthesis of **achromobactin** is a promising target for the development of novel antimicrobial agents. The in vitro reconstitution of this pathway provides a powerful tool for mechanistic studies, enzyme characterization, and high-throughput screening of potential inhibitors. This document provides detailed application notes and protocols for the in vitro reconstitution of **achromobactin** biosynthesis.

The biosynthesis of **achromobactin** from its precursors is accomplished by a minimal set of three enzymes: AcsD, AcsA, and AcsC. These enzymes catalyze the condensation of citrate, ethanolamine, 2,4-diaminobutyrate, and α -ketoglutarate to form **achromobactin**.^{[1][2]} The successful in vitro reconstitution of this pathway was first reported by Berti and Thomas in 2009, laying the groundwork for detailed biochemical and inhibitor screening assays.^{[1][2][3][4]}

Data Presentation

The following table summarizes the key quantitative parameters for the in vitro reconstitution of **achromobactin** biosynthesis, derived from established protocols.^[3]

Component	Concentration/Condition	Notes
Enzymes	All three enzymes are required for the complete biosynthesis of achromobactin.	
AcsA	5 μ M	A Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase.
AcsC	5 μ M	A Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase.
AcsD	5 μ M	A Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase.
Substrates	These are the essential building blocks for the achromobactin molecule.	
Sodium Citrate	1 mM	Provides the central backbone of the siderophore.
Ethanolamine	1 mM	One of the side chain precursors.
2,4-Diaminobutyrate (DAB)	1 mM	The second side chain precursor.
α -Ketoglutarate	2 mM	Incorporated into the side chains.
Reaction Buffer & Cofactors	Essential for enzyme activity and stability.	
Tris Buffer (pH 8.0)	100 mM	Maintains a stable pH for the enzymatic reactions.

ATP	5 mM	Provides the energy for the activation of substrates by the NIS synthetases.
MgSO ₄	15 mM	Magnesium ions are crucial cofactors for ATP-dependent enzymes.
TCEP	400 µM	A reducing agent to maintain a reducing environment and prevent enzyme oxidation.
Reaction Conditions		
Temperature	Room Temperature	The reaction proceeds efficiently at ambient temperature.
Incubation Time	Overnight	A prolonged incubation ensures the completion of the multi-step enzymatic synthesis.
Product Detection		
Chrome Azurol S (CAS) Assay	Qualitative	A colorimetric assay to detect the presence of siderophores. A color change from blue to orange/purple indicates the chelation of iron by newly synthesized achromobactin.
LC-MS Analysis	Quantitative	Liquid chromatography-mass spectrometry can be used to confirm the identity of achromobactin and quantify the yield.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Achromobactin Biosynthesis

This protocol describes the batch synthesis of **achromobactin** in a single reaction vessel containing all the necessary enzymes and substrates.

Materials:

- Purified AcsA, AcsC, and AcsD enzymes
- Sodium Citrate
- Ethanolamine
- 2,4-Diaminobutyrate (DAB)
- α -Ketoglutarate
- ATP
- MgSO_4
- TCEP (Tris(2-carboxyethyl)phosphine)
- Tris-HCl buffer (1 M, pH 8.0)
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- **Prepare the Reaction Buffer:** In a microcentrifuge tube, prepare the synthesis buffer by mixing the following components to the final concentrations listed in the data table: 100 mM Tris (pH 8.0), 5 mM ATP, 15 mM MgSO_4 , and 400 μM TCEP.
- **Add Substrates:** To the reaction buffer, add the substrates to their final concentrations: 1 mM sodium citrate, 1 mM ethanolamine, 1 mM 2,4-diaminobutyrate, and 2 mM α -ketoglutarate.

- **Add Enzymes:** Add the purified enzymes AcsA, AcsC, and AcsD to a final concentration of 5 μ M each.
- **Incubation:** Gently mix the reaction and incubate at room temperature overnight.
- **Product Detection:** After incubation, the presence of **achromobactin** can be qualitatively assessed using the CAS assay (Protocol 2) or quantitatively analyzed by LC-MS.

Protocol 2: Qualitative Detection of Achromobactin using the Chrome Azurol S (CAS) Assay

The CAS assay is a rapid and convenient method to visually confirm the production of siderophores.

Materials:

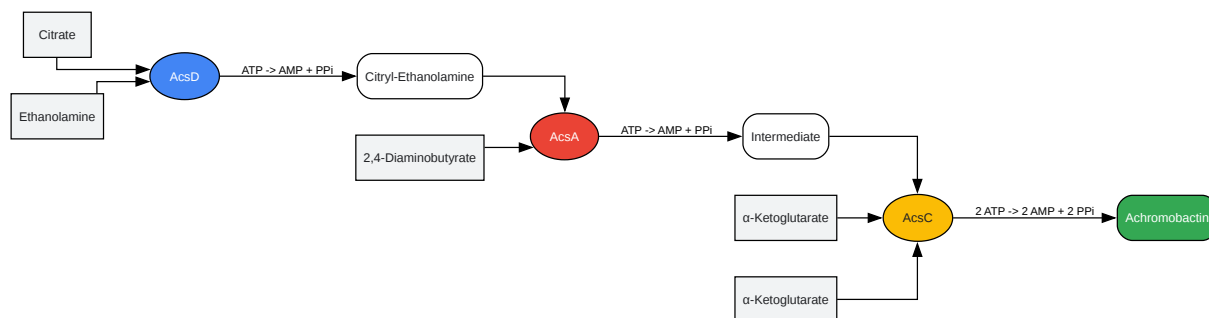
- CAS agar plates or CAS solution
- Sample from the in vitro reaction

Procedure:

- **Spotting on CAS Agar:**
 - Pipette a small volume (e.g., 10 μ L) of the in vitro reaction mixture onto a CAS agar plate.
 - Incubate the plate at room temperature for a few hours.
 - A color change from blue to a yellowish-orange halo around the spot indicates the presence of a siderophore.
- **CAS Solution Assay:**
 - In a microplate well or a microcentrifuge tube, mix a small volume of the in vitro reaction mixture with an equal volume of CAS assay solution.
 - Observe for a color change from blue to purple or orange, which indicates the chelation of iron by the synthesized **achromobactin**.

Visualizations

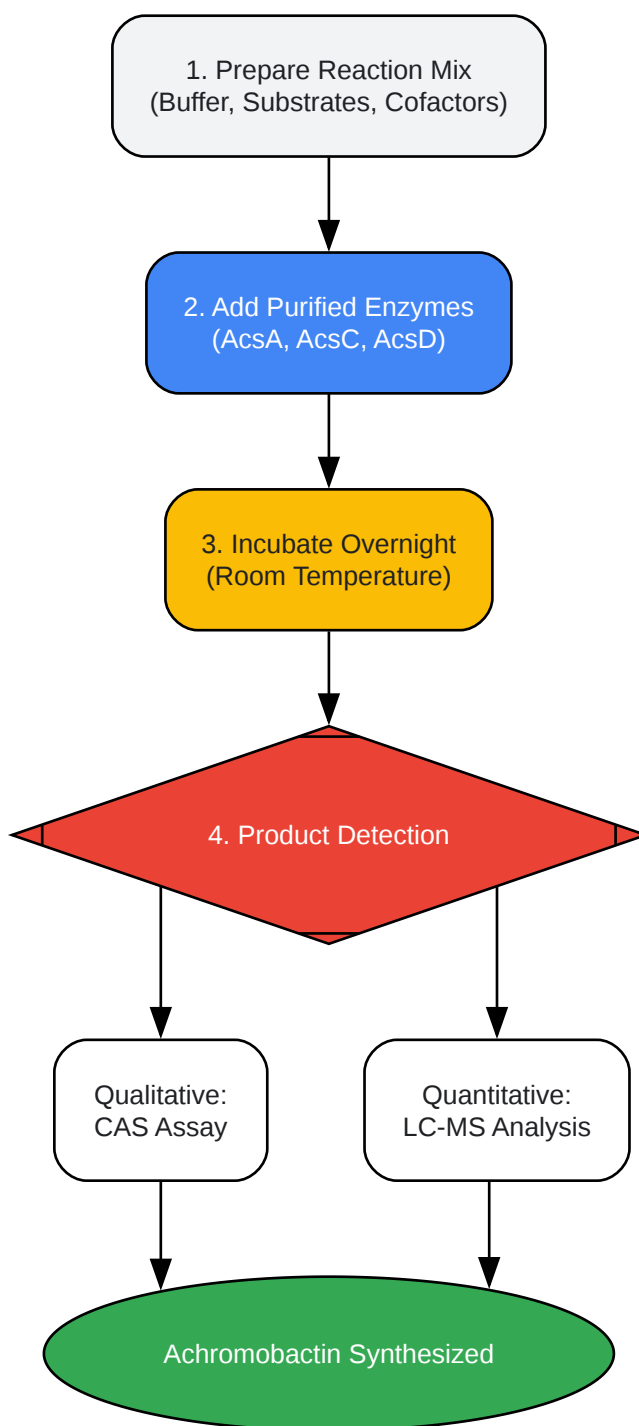
Achromobactin Biosynthetic Pathway



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Caption: Proposed biosynthetic pathway of **Achromobactin**.

In Vitro Reconstitution Workflow



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Caption: Workflow for the in vitro reconstitution of **Achromobactin**.

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